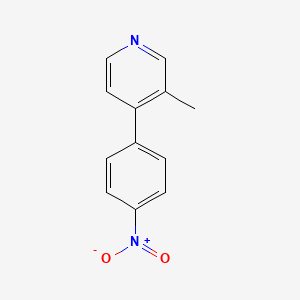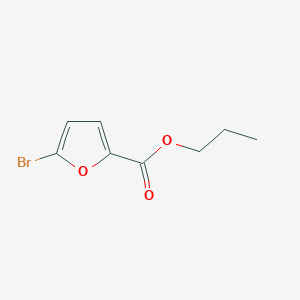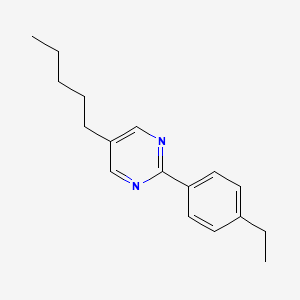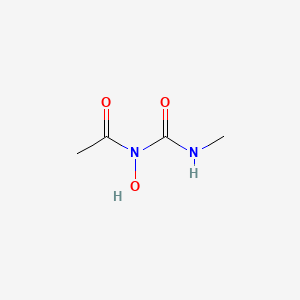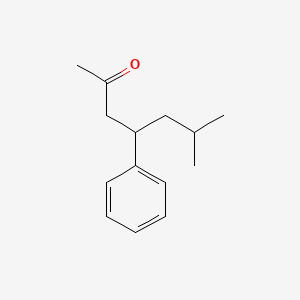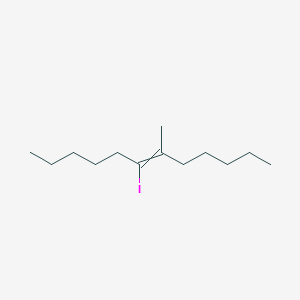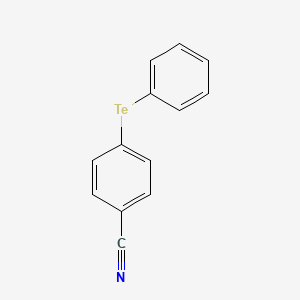
4-(Phenyltellanyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenyltellanyl)benzonitrile is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenyltellanyl)benzonitrile typically involves the reaction of benzonitrile with a phenyltellurium reagent. One common method is the nucleophilic aromatic substitution reaction, where a phenyltellurium halide reacts with benzonitrile under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is usually maintained between 50°C and 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Phenyltellanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; reaction temperature0°C to 25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0°C to 50°C.
Substitution: Amines, thiols; reaction temperature50°C to 100°C; basesodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of tellurium hydrides or tellurium-free aromatic compounds.
Substitution: Formation of substituted benzonitriles with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Phenyltellanyl)benzonitrile has several scientific research applications:
Biology: Studied for its potential antioxidant properties and its ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Phenyltellanyl)benzonitrile involves its interaction with biological molecules and pathways. The tellurium atom can participate in redox reactions, modulating oxidative stress and influencing cellular signaling pathways. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Phenyltellanyl)phenol
- 4-(Phenyltellanyl)aniline
- 4-(Phenyltellanyl)benzaldehyde
Uniqueness
4-(Phenyltellanyl)benzonitrile is unique due to its combination of a tellurium atom with a benzonitrile moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
105851-02-3 |
|---|---|
Molekularformel |
C13H9NTe |
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
4-phenyltellanylbenzonitrile |
InChI |
InChI=1S/C13H9NTe/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H |
InChI-Schlüssel |
XXIUJRNIOGFUBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


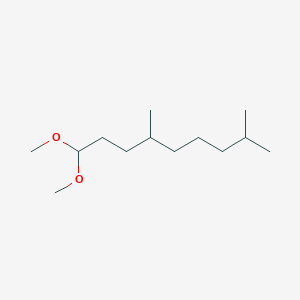

dimethylsilane](/img/structure/B14316059.png)
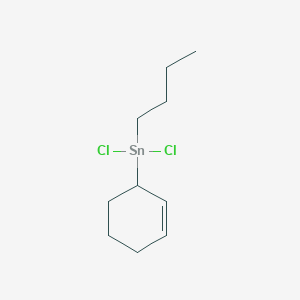
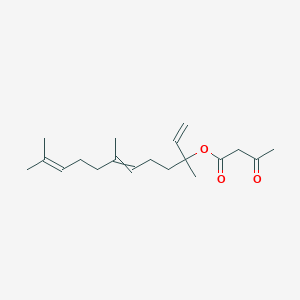
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
